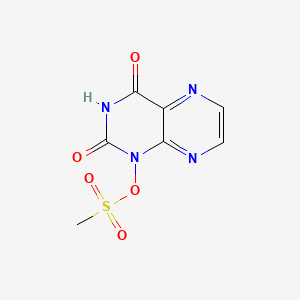
2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the pteridine family, which is characterized by a fused ring system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pteridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group enhances its ability to form stable complexes with these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pteridinedione: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-((Methylsulfonyl)oxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Shares the methylsulfonyl group but has a different core structure.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- lies in its combination of the pteridine core and the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
37440-29-2 |
|---|---|
Fórmula molecular |
C7H6N4O5S |
Peso molecular |
258.21 g/mol |
Nombre IUPAC |
(2,4-dioxopteridin-1-yl) methanesulfonate |
InChI |
InChI=1S/C7H6N4O5S/c1-17(14,15)16-11-5-4(8-2-3-9-5)6(12)10-7(11)13/h2-3H,1H3,(H,10,12,13) |
Clave InChI |
RGVSLUXRHPPCQJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)ON1C2=NC=CN=C2C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



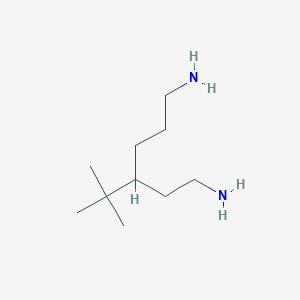

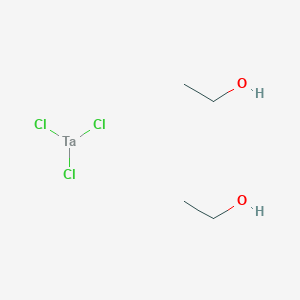
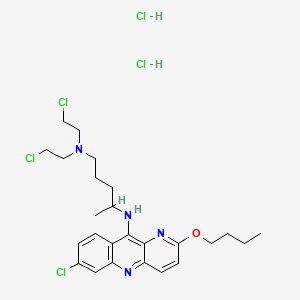
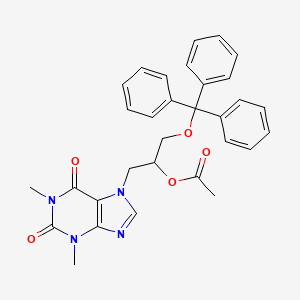


![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)


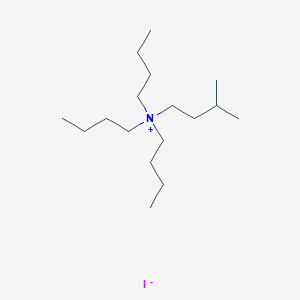

![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
